

Application of N4-Acetylsulfamethoxazole-d4 in Pharmacokinetic Studies: A Detailed Guide

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Compound of Interest

Compound Name: N4-Acetylsulfamethoxazole-d4

Cat. No.: B564651

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This document provides detailed application notes and protocols for the utilization of **N4-Acetylsulfamethoxazole-d4** as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies of sulfamethoxazole and its primary metabolite, N4-acetylsulfamethoxazole. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, offering unparalleled accuracy and precision by compensating for variability during sample preparation and analysis.

Introduction to N4-Acetylsulfamethoxazole-d4

N4-Acetylsulfamethoxazole-d4 is the deuterated analog of N4-acetylsulfamethoxazole, the major metabolite of the sulfonamide antibiotic, sulfamethoxazole. In pharmacokinetic studies, it is crucial to accurately quantify the concentrations of both the parent drug and its metabolites in biological matrices to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Due to its chemical and physical similarity to the endogenous N4-acetylsulfamethoxazole, the deuterated standard co-elutes and experiences similar matrix effects, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for an LC-MS/MS method for the analysis of sulfamethoxazole and N4-acetylsulfamethoxazole using **N4-**

Acetylsulfamethoxazole-d4 as an internal standard. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS M/Z Transitions for Analyte Quantification

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Polarity
Sulfamethoxazole	254.0	156.0	Positive
N4-Acetylsulfamethoxazole	296.0	198.0	Positive
N4-Acetylsulfamethoxazole-d4 (Internal Standard)	300.0	202.0	Positive

Table 2: Typical Bioanalytical Method Validation Parameters in Human Plasma

Parameter	Sulfamethoxazole	N4-Acetylsulfamethoxazole
Linearity Range	10 - 5000 ng/mL	10 - 5000 ng/mL
Lower Limit of Quantification (LLOQ)	10 ng/mL	10 ng/mL
Upper Limit of Quantification (ULOQ)	5000 ng/mL	5000 ng/mL
Accuracy (% Bias)	Within $\pm 15\%$	Within $\pm 15\%$
Precision (% CV)	<15%	<15%
Recovery	>85%	>85%
Matrix Effect	Minimal and compensated by IS	Minimal and compensated by IS
Stability (Freeze-Thaw, Short-Term, Long-Term)	Stable	Stable

Experimental Protocols

A detailed methodology for a typical pharmacokinetic study is provided below.

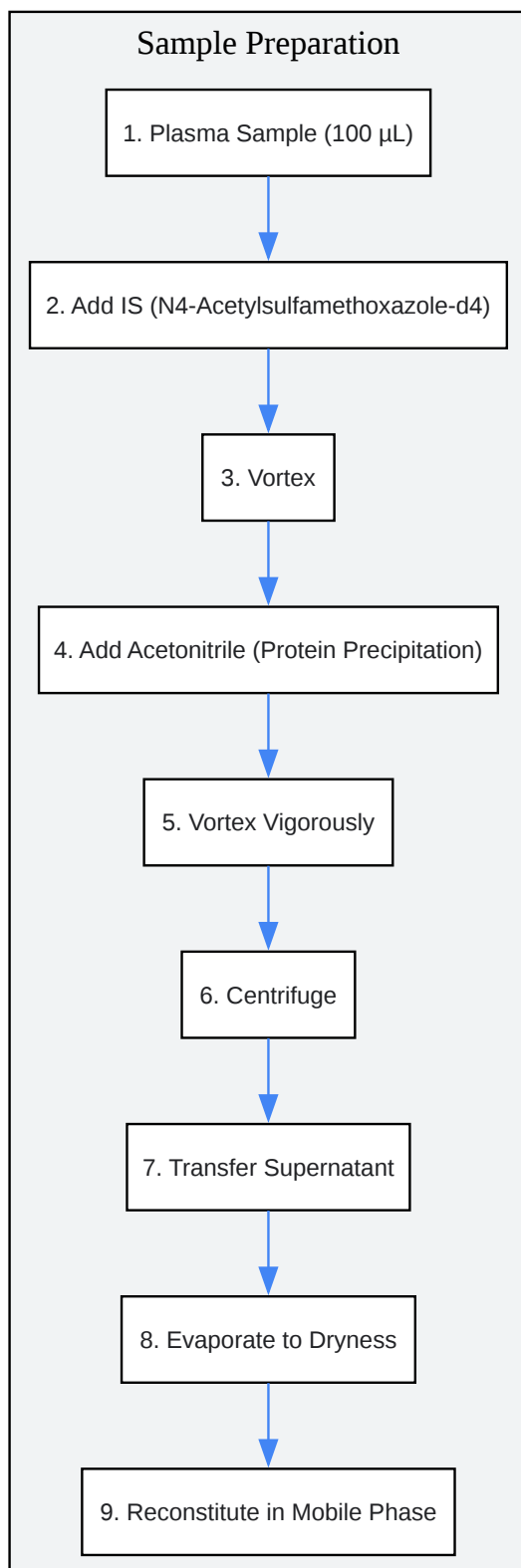
Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL):
 - Accurately weigh and dissolve sulfamethoxazole, N4-acetylsulfamethoxazole, and **N4-Acetylsulfamethoxazole-d4** in methanol to obtain individual stock solutions of 1 mg/mL.
- Working Standard Solutions:
 - Prepare serial dilutions of the sulfamethoxazole and N4-acetylsulfamethoxazole stock solutions with methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL):

- Dilute the **N4-Acetylsulfamethoxazole-d4** stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

- Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown study samples.
- To 100 µL of plasma in each tube, add 20 µL of the internal standard working solution (100 ng/mL **N4-Acetylsulfamethoxazole-d4**).
- Vortex briefly.
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new set of tubes or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase A (e.g., water with 0.1% formic acid).

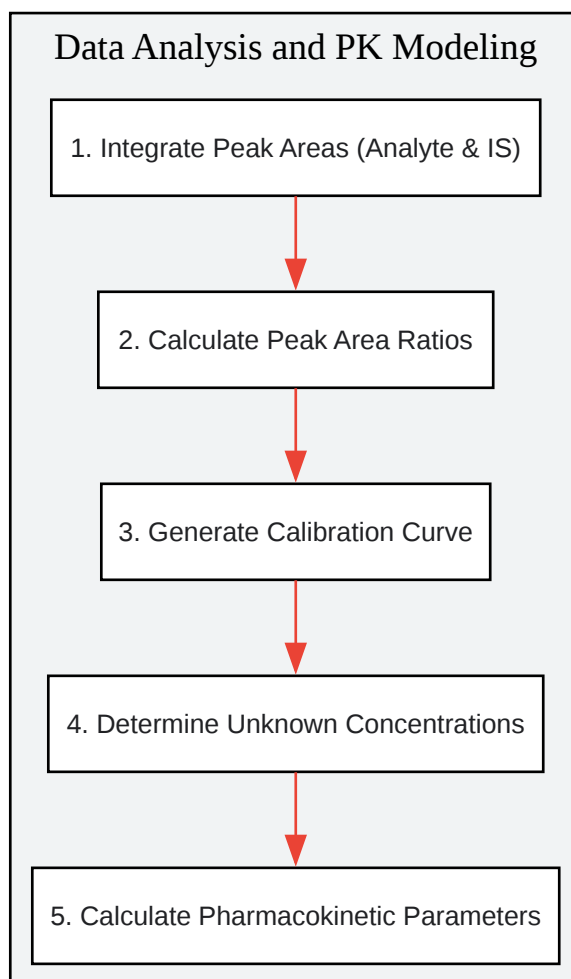
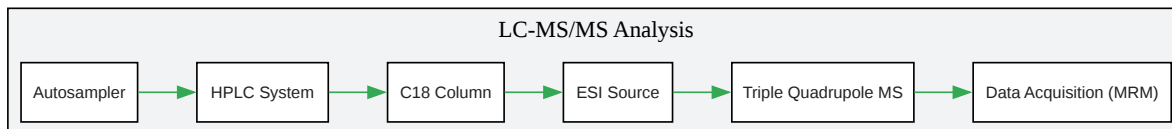


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Diagram 1: Sample Preparation Workflow.

LC-MS/MS Analysis

- LC System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase:
 - A: Water with 0.1% formic acid.
 - B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.



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